7-Methyluric acid

描述

This compound has been reported in Phaseolus vulgaris with data available.

Structure

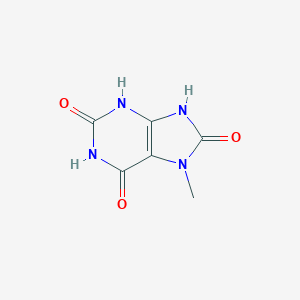

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-3,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNNPKUFPWLTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)NC2=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210106 | |

| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

612-37-3 | |

| Record name | 7-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0040741VCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Methyluric Acid as a Metabolite of Caffeine

This technical guide provides a comprehensive overview of this compound, a minor but significant metabolite of caffeine. It details the metabolic pathways leading to its formation, presents quantitative data from human studies, outlines common experimental protocols for its analysis, and provides visual diagrams to illustrate key processes. This document is intended for professionals in research, science, and drug development who require a deep understanding of caffeine metabolism.

Introduction to this compound

This compound is a purine derivative classified as a xanthine. It is recognized as a minor urinary metabolite of caffeine (1,3,7-trimethylxanthine) in humans. While not one of the primary metabolites, its formation is intrinsically linked to the broader metabolic fate of caffeine and other dietary methylxanthines like theobromine. Its precursor is 7-methylxanthine, which is converted to this compound through an oxidation reaction. The study of minor metabolites like this compound is crucial for a complete understanding of xenobiotic metabolism and can offer insights into the activity of specific enzymes and potential interindividual variability.

Metabolic Pathway of Caffeine to this compound

Caffeine is almost entirely metabolized in the liver before excretion, with less than 3% being eliminated unchanged in urine.[1][2] The metabolism is a multi-step process involving several key enzymes.

Primary Metabolism: The initial steps of caffeine metabolism are primarily carried out by the cytochrome P450 enzyme CYP1A2, which is responsible for over 95% of the primary metabolism.[1][3] This phase involves three main demethylation pathways:

-

N-3-demethylation (70-80%): This is the major route, converting caffeine to paraxanthine (1,7-dimethylxanthine).[1][2]

-

N-1-demethylation (7-8%): This pathway produces theobromine (3,7-dimethylxanthine).[1][2]

-

N-7-demethylation (7-8%): This route leads to the formation of theophylline (1,3-dimethylxanthine).[1][2]

A smaller portion of caffeine (around 15%) can also undergo C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1][2]

Formation of 7-Methylxanthine: 7-Methylxanthine is a key intermediate in the pathway leading to this compound. It can be formed from the further metabolism of the primary dimethylxanthine metabolites. For instance, theobromine can be demethylated to form 7-methylxanthine.[4]

Formation of this compound: The final step in this specific pathway is the oxidation of 7-methylxanthine. This reaction is catalyzed by the enzyme xanthine dehydrogenase, also known as xanthine oxidase (XDH/XO). This enzyme converts 7-methylxanthine into this compound, which is then excreted in the urine.

The following diagram illustrates the metabolic conversion of caffeine, highlighting the pathway to this compound.

Quantitative Data on this compound and Other Metabolites

Quantitative analysis of urinary caffeine metabolites provides valuable data for pharmacokinetic studies and for phenotyping the activity of metabolic enzymes like CYP1A2 and xanthine oxidase.[5][6] The following table summarizes median urinary concentrations from a cross-sectional study of the U.S. population (NHANES 2009–2010), showcasing where this compound (7U) ranks among other metabolites.

| Metabolite Name | Abbreviation | Median Concentration (μmol/L)[7] |

| 1-Methyluric Acid | 1U | 58.6 |

| 7-Methylxanthine | 7X | 45.4 |

| 5-Acetylamino-6-amino-3-methyluracil | AAMU | 39.0 |

| 3-Methylxanthine | 3X | 27.6 |

| 1-Methylxanthine | 1X | 26.6 |

| 1,7-Dimethyluric Acid | 17U | 15.6 |

| Theobromine | 3,7-DMX | 10.1 |

| This compound | 7U | 9.68 |

| Paraxanthine | 1,7-DMX | 8.87 |

| 1,3-Dimethyluric Acid | 13U | 4.80 |

| Caffeine | 1,3,7-TMX | 3.55 |

| Theophylline | 1,3-DMX | 2.50 |

| 1,3,7-Trimethyluric Acid | 137U | 0.820 |

| 3,7-Dimethyluric Acid | 37U | 0.623 |

| 3-Methyluric Acid | 3U | 0.560 |

Data derived from the National Health and Nutrition Examination Survey (NHANES) 2009–2010.[7]

In some subpopulations, excretion patterns may differ. For instance, significantly greater amounts of this compound have been reported in the urine of elderly individuals compared to younger subjects.[8] Furthermore, studies have shown a positive correlation between the urinary excretion of this compound and urine flow rate in males.[9]

Experimental Protocols for Metabolite Quantification

The simultaneous determination of caffeine and its various metabolites, including this compound, in biological matrices like urine and plasma requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique.[10][11]

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical to remove interferences from the biological matrix.

-

Objective: To isolate caffeine and its metabolites from urine.

-

Procedure:

-

A 100 µL aliquot of urine is diluted in 10 mL of 0.1% acetic acid containing internal standards.[10]

-

1 mL of the diluted mixture is loaded onto a pre-activated SPE cartridge (e.g., Sep-Pak C18 or Oasis HLB).[10]

-

The cartridge is washed twice with 1 mL of 0.1% formic acid to remove interfering substances.[10]

-

The analytes are eluted from the cartridge with 1 mL of methanol.[10]

-

The eluate is evaporated to dryness under a stream of nitrogen gas.[10]

-

The dried residue is reconstituted in 100 µL of a solution such as 0.1% acetic acid/acetonitrile (90:10, v/v).[10]

-

A small aliquot (e.g., 5 µL) is then injected into the LC-MS/MS system for analysis.[10]

-

Analytical Method: LC-MS/MS

-

Objective: To separate, detect, and quantify the individual metabolites.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

-

Chromatographic Conditions (Example):

-

Column: Kinetex C18 (3.0 × 100 mm, 2.6 µm).[10]

-

Mobile Phase A: 0.1% acetic acid in water.[10]

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid.[10]

-

Flow Rate: 0.2 mL/min.[10]

-

Gradient: A linear gradient is typically used, starting with a low percentage of organic phase (e.g., 15% B) and increasing to a high percentage (e.g., 90% B) to elute all compounds of interest.[10]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray (ESI+).[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting a precursor ion (the protonated molecule [M+H]⁺) for each analyte in the first quadrupole and a specific product ion (a fragment of the precursor) in the third quadrupole.[11] This provides high sensitivity and selectivity.

-

Calibration: Calibration curves are constructed using blank urine spiked with known concentrations of analytical standards for each metabolite.[10]

-

The following diagram outlines the typical experimental workflow for the analysis of urinary caffeine metabolites.

Conclusion

This compound is a product of the xanthine oxidase-mediated metabolism of 7-methylxanthine, which itself is a downstream metabolite of caffeine and theobromine. Although a minor metabolite by concentration, its analysis contributes to a comprehensive profile of caffeine metabolism. The quantification of this compound and other related compounds using robust analytical techniques like LC-MS/MS is essential for pharmacokinetic research, drug-metabolism studies, and understanding the enzymatic pathways that govern the disposition of one of the world's most widely consumed psychoactive substances.

References

- 1. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. mygenome.asia [mygenome.asia]

- 4. article.imrpress.com [article.imrpress.com]

- 5. [Determination of caffeine metabolite for the evaluation of N-acetyltransferase, CYP1A2 and xanthine oxidase activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. enghusen.dk [enghusen.dk]

- 12. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 7-Methylxanthine to 7-Methyluric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 7-methyluric acid from its precursor, 7-methylxanthine. 7-Methylxanthine is a key metabolite of widely consumed methylxanthines such as caffeine and theobromine.[1] Its subsequent conversion to this compound represents a significant step in the metabolic fate of these dietary compounds. This document outlines the core enzymatic pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the biochemical processes for enhanced comprehension.

Core Biosynthetic Pathway

The primary enzymatic reaction responsible for the conversion of 7-methylxanthine to this compound is catalyzed by xanthine oxidase .[2] This enzyme plays a crucial role in purine catabolism, oxidizing hypoxanthine to xanthine and subsequently xanthine to uric acid.[3] In the context of 7-methylxanthine metabolism, xanthine oxidase facilitates the introduction of an oxygen atom onto the C8 position of the purine ring, resulting in the formation of this compound.

The overall reaction can be summarized as follows:

7-Methylxanthine + O₂ + H₂O → this compound + H₂O₂

This oxidative hydroxylation is a critical detoxification step, rendering the molecule more water-soluble for subsequent excretion.

While xanthine oxidase is the direct catalyst for the conversion of 7-methylxanthine, it is important to understand the metabolic origins of 7-methylxanthine itself. It is primarily formed from the demethylation of theobromine (3,7-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). This preceding step is largely mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to some extent CYP2E1.[2]

Quantitative Data

Currently, specific kinetic parameters (Km and Vmax) for the enzymatic conversion of 7-methylxanthine to this compound by xanthine oxidase are not extensively detailed in the readily available literature. However, studies on the broader activity of xanthine oxidase on various methylxanthines provide some context. For instance, it is known that xanthine oxidase efficiently converts 1-methylxanthine to 1-methyluric acid but has limited activity on 3-methylxanthine.[3] The inhibitory effects of various methylxanthines on xanthine oxidase activity have also been a subject of investigation.[4]

Further research is required to establish a comprehensive quantitative profile for the biosynthesis of this compound.

Experimental Protocols

The following section details a generalized methodology for the in vitro analysis of this compound biosynthesis from 7-methylxanthine.

Objective:

To determine the enzymatic conversion of 7-methylxanthine to this compound by xanthine oxidase in vitro.

Materials:

-

7-Methylxanthine

-

This compound (as a standard)

-

Xanthine oxidase (commercially available, e.g., from bovine milk)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetic acid, HPLC grade

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-methylxanthine in the potassium phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the same buffer. The concentration will need to be optimized based on the specific activity of the enzyme lot.

-

Prepare a series of this compound standards of known concentrations in the buffer for the calibration curve.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, the 7-methylxanthine solution to achieve the desired starting concentration (e.g., 0.5 mM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the xanthine oxidase solution. The final reaction volume should be standardized (e.g., 1 mL).

-

Incubate the reaction mixture at 37°C for a specific time course (e.g., with samples taken at 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding a quenching solution, such as an equal volume of cold methanol or a strong acid, to precipitate the enzyme.

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

-

Sample Analysis by HPLC:

-

Transfer the supernatant to an HPLC vial for analysis.

-

The mobile phase can consist of a gradient of methanol and water with a small amount of acetic acid (e.g., 0.5%) to ensure good peak shape. A typical mobile phase composition could be methanol:water:acetic acid (5:95:0.5, v/v/v).[5]

-

Set the flow rate to an optimized value (e.g., 1-2.5 mL/min).[5]

-

Monitor the elution of 7-methylxanthine and this compound using a UV detector at a wavelength where both compounds have significant absorbance (e.g., around 270-280 nm).

-

Identify and quantify the peaks corresponding to 7-methylxanthine and this compound by comparing their retention times and peak areas to those of the standards.

-

-

Data Analysis:

-

Construct a calibration curve for this compound using the standard solutions.

-

Calculate the concentration of this compound produced at each time point from the calibration curve.

-

The rate of the reaction can be determined from the initial linear phase of product formation over time.

-

Signaling Pathways and Experimental Workflows

To visually represent the biochemical processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound from caffeine and theobromine.

Caption: In vitro experimental workflow for analyzing this compound biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Inhibitory effects of methylxanthines on the activity of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

An In-depth Technical Guide to 7-Methyluric Acid: Discovery, Properties, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyluric acid, a methylated purine derivative, is a minor but significant metabolite of caffeine in humans. Its discovery in the mid-20th century was a crucial step in understanding the complex metabolic fate of xanthine alkaloids. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis and quantification. Furthermore, this document includes visualizations of its metabolic pathway and a typical experimental workflow for its analysis in biological matrices, intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Discovery and History

The identification of this compound is intrinsically linked to the study of caffeine metabolism. While caffeine was first isolated in 1820, a detailed understanding of its biotransformation took over a century to unfold.

The seminal work of Cornish and Christman in 1957 is widely recognized for the definitive discovery of this compound as a urinary metabolite of caffeine.[1] Their research involved the administration of caffeine to human subjects and the subsequent analysis of their urine. Using techniques such as paper chromatography, they were able to separate and identify several metabolites, including this compound.[1] This discovery was a significant contribution to the burgeoning field of drug metabolism, illustrating that even minor metabolites can provide crucial insights into biochemical pathways.

Prior to this, early 20th-century studies had begun to unravel the metabolic fate of xanthines, but the complete picture remained elusive. The work of researchers like Krüger and Schmidt at the turn of the 20th century laid the groundwork by identifying other methylated xanthines in urine, but it was the meticulous work of Cornish and Christman that solidified the position of this compound within the caffeine metabolic pathway.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] It belongs to the class of organic compounds known as xanthines, which are purine derivatives.[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H6N4O3 | [2][4] |

| Molecular Weight | 182.14 g/mol | [2] |

| CAS Number | 612-37-3 | [4] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [5] |

| Solubility in DMSO | 20 mg/mL | [2] |

| Solubility in Dimethyl Formamide | 5 mg/mL | [5] |

| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |

| UV/Vis. λmax | 232, 287 nm | [5] |

Metabolic Pathway

In humans, this compound is formed from the metabolism of caffeine, and also from theobromine. The primary pathway involves the conversion of caffeine to its major metabolite, paraxanthine (1,7-dimethylxanthine). Paraxanthine is then demethylated to 7-methylxanthine. Subsequently, the enzyme xanthine dehydrogenase/oxidase catalyzes the oxidation of 7-methylxanthine to this compound.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of its direct precursor, 7-methylxanthine. While various oxidizing agents can be employed, a representative laboratory-scale protocol is outlined below.

Materials:

-

7-Methylxanthine

-

Hydrogen peroxide (30%)

-

Formic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Distilled water

-

Ethanol

-

Reaction flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolve a known quantity of 7-methylxanthine in a minimal amount of formic acid within the reaction flask.

-

Gently heat the solution with stirring.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be dropwise to control the reaction rate and temperature.

-

After the addition is complete, reflux the mixture for a specified period (e.g., 2-4 hours) to ensure the complete oxidation of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the solution by the careful addition of a sodium hydroxide solution until a pH of approximately 7 is reached.

-

The crude this compound may precipitate upon cooling and neutralization. If not, the solution can be concentrated under reduced pressure.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold distilled water, followed by a small amount of cold ethanol.

-

For purification, the crude product can be recrystallized from hot water. Dissolve the solid in a minimal amount of boiling water, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Quantification of this compound in Urine

The quantification of this compound in urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

Materials and Equipment:

-

Urine sample

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound)

-

Ammonium formate

-

Formic acid

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Centrifuge

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Take a specific volume of the urine sample (e.g., 100 µL) and add it to a microcentrifuge tube.

-

Add a known amount of the isotopically labeled internal standard solution.

-

Add a dilution buffer (e.g., ammonium formate buffer) to the sample.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the HPLC system.

-

Separate the analytes using a C18 column with a gradient elution program. A typical mobile phase consists of water with formic acid (A) and methanol with formic acid (B).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.

-

The electrospray ionization source is typically operated in positive or negative ion mode, depending on which provides better sensitivity for the target analyte.

-

-

Data Analysis:

-

Integrate the peak areas for both this compound and the internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Prepare a calibration curve by analyzing a series of standard solutions with known concentrations of this compound and a constant concentration of the internal standard.

-

Determine the concentration of this compound in the urine sample by interpolating its peak area ratio on the calibration curve.

-

Biological Significance and Applications

This compound is primarily considered a biomarker of caffeine intake. Its concentration in urine can be used in epidemiological and clinical studies to assess caffeine consumption and to study inter-individual variations in caffeine metabolism, which can be influenced by genetic factors (e.g., polymorphisms in the CYP1A2 gene) and environmental factors.

While this compound itself is not known to have significant pharmacological activity, its precursor, 7-methylxanthine, has been investigated for its potential therapeutic effects, including the inhibition of monosodium urate crystallization, which is relevant to the pathology of gout.[5][6] Therefore, understanding the metabolic pathways leading to and from 7-methylxanthine is of interest in drug development.

Conclusion

Since its discovery by Cornish and Christman in 1957, this compound has been a key molecule in the study of caffeine metabolism. While it is a minor metabolite, its presence provides valuable information for researchers in various fields. This technical guide has provided a comprehensive overview of its history, properties, and analytical methodologies, with the aim of supporting further research into the complex world of xanthine metabolism and its implications for human health. The provided experimental protocols and visualizations serve as practical tools for scientists and professionals in the field.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Theobromine for treatment of uric acid stones and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of 7-Methyluric Acid Beyond Caffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyluric acid, a metabolite frequently associated with caffeine consumption, also originates from other endogenous and dietary sources. This technical guide provides an in-depth exploration of the non-caffeine-related pathways leading to the formation of this compound, with a primary focus on the metabolism of theobromine and a discussion of a potential, albeit less characterized, pathway involving the catabolism of nucleic acids. This document details the biochemical transformations, presents quantitative data on metabolite excretion, outlines relevant experimental protocols, and provides visual representations of the involved pathways to support advanced research and drug development.

Introduction

This compound is a purine derivative found in human urine and is often utilized as a biomarker for caffeine intake. However, its presence in biological fluids can be attributed to other metabolic processes, which is a crucial consideration for studies in pharmacology, toxicology, and clinical diagnostics. Understanding these alternative sources is essential for the accurate interpretation of metabolic data and for the development of therapeutic agents that may interact with purine metabolism. This guide delineates the established metabolic pathway from theobromine and explores the hypothetical endogenous route from nucleic acid degradation.

Theobromine Metabolism: A Significant Non-Caffeine Source

Theobromine (3,7-dimethylxanthine) is a purine alkaloid abundant in cocoa and chocolate products. It is structurally similar to caffeine and serves as a significant precursor to this compound in humans.[1] The metabolism of theobromine primarily occurs in the liver and involves a series of demethylation and oxidation reactions.

Signaling Pathway of Theobromine Metabolism

The conversion of theobromine to this compound is a two-step enzymatic process. Initially, theobromine undergoes demethylation at the N3 position to yield 7-methylxanthine. Subsequently, 7-methylxanthine is oxidized to this compound.[2] The key enzymes involved in this pathway are cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1 for the initial demethylation) and xanthine oxidase for the final oxidation step.[3]

Quantitative Data on Theobromine Metabolites

Following the consumption of theobromine, a significant portion is metabolized and excreted in the urine as various metabolites. The table below summarizes the urinary excretion of theobromine and its major metabolites.

| Metabolite | Percentage of Total Urinary Excretion (%) | Reference |

| Theobromine | 1-18 | [4] |

| 7-Methylxanthine | 34-48 | [4] |

| 3-Methylxanthine | 20 | [4] |

| This compound | 7-12 | [4] |

| 3,7-Dimethyluric Acid | 1 | [4] |

| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6-9 | [4] |

Table 1: Urinary Excretion of Theobromine and its Metabolites in Humans.

Experimental Protocols for Theobromine Metabolite Analysis

The quantification of theobromine and its metabolites, including this compound, in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

A common procedure for the analysis of theobromine and its metabolites in urine involves a simple dilution followed by filtration or a more extensive solid-phase extraction (SPE) for cleaner samples.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is frequently used.[5]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically employed for the separation of these polar analytes.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UHPLC.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[5]

Endogenous Formation from Nucleic Acid Catabolism: A Hypothetical Pathway

An entirely endogenous source of this compound may exist through the catabolism of methylated nucleic acids, particularly transfer RNA (tRNA) and messenger RNA (mRNA) caps. These molecules contain 7-methylguanine (7-mG), which upon degradation, could theoretically be converted to 7-methylxanthine and subsequently to this compound.[6]

Proposed Signaling Pathway

The breakdown of RNA releases 7-methylguanosine, which is then converted to 7-methylguanine. The subsequent and critical step, the deamination of 7-methylguanine to 7-methylxanthine, has not been definitively demonstrated to be a significant pathway in humans. Human guanine deaminase exhibits high specificity for guanine, and its activity on 7-methylguanine is not well-established.[7][8] If this conversion does occur, xanthine oxidase would then catalyze the final step to this compound.

Evidence and Unanswered Questions

While 7-methylguanine is a known urinary excretion product of RNA turnover, its direct conversion to 7-methylxanthine in humans remains speculative.[6] Further research is required to identify a human enzyme with significant 7-methylguanine deaminase activity and to quantify the contribution of this pathway to the overall this compound pool. The catabolism of 7-methylguanine may proceed through alternative routes, such as conversion to 8-hydroxy-7-methylguanine or demethylation.[6]

Conclusion

Conversely, the endogenous formation of this compound from the breakdown of methylated nucleic acids via 7-methylguanine remains a hypothetical pathway in humans. Although plausible from a biochemical standpoint, the enzymatic conversion of 7-methylguanine to 7-methylxanthine is not definitively established. Future research in this area is warranted to fully elucidate all endogenous sources of this compound, which will have important implications for metabolic research and clinical diagnostics. Drug development professionals should consider the impact of theobromine intake when evaluating this compound as a biomarker.

References

- 1. Theobromine for treatment of uric acid stones and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Theobromine - Wikipedia [en.wikipedia.org]

- 4. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of small molecule compounds with higher binding affinity to guanine deaminase (cypin) than guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

7-Methyluric Acid Levels in Biological Fluids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methyluric acid, a key metabolite of caffeine, and its quantification in various biological fluids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its metabolic pathway, providing quantitative data on its presence in different biological matrices, and outlining detailed experimental protocols for its analysis.

Introduction

This compound is a purine derivative and a downstream metabolite of caffeine and other methylxanthines.[1] Its presence and concentration in biological fluids are closely linked to the consumption of caffeinated products.[1] As a biomarker of caffeine intake and metabolism, the accurate quantification of this compound is crucial for pharmacokinetic studies, clinical diagnostics, and understanding the physiological effects of caffeine. This guide summarizes the current knowledge on this compound levels and provides detailed methodologies for its detection and quantification.

Metabolic Pathway of this compound

This compound is not an endogenous compound in the absence of methylxanthine intake. It is formed through the metabolic breakdown of caffeine (1,3,7-trimethylxanthine) and its primary metabolites, paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). The primary pathway involves the N-demethylation of these compounds, primarily by the cytochrome P450 enzyme CYP1A2 in the liver, to form various methylxanthines.[2][3] Subsequently, 7-methylxanthine, a metabolite of theophylline and theobromine, is oxidized to this compound by the enzyme xanthine oxidase.[4]

References

The Natural Occurrence of 7-Methyluric Acid in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyluric acid, a methylated purine derivative, is recognized primarily as a metabolite of methylxanthines such as theobromine and caffeine. While its presence in animals is well-documented as part of xenobiotic metabolism, its natural occurrence in the plant kingdom is confined to a specific subset of species. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound in plants, with a focus on its metabolic origins, quantitative data, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery who are interested in the biosynthesis and physiological roles of purine alkaloids and their derivatives.

Data Presentation: Quantitative Occurrence of this compound and Related Metabolites

The presence of this compound in plants is not widespread and is primarily associated with species that accumulate high concentrations of methylxanthines. The most significant findings are in the Coffea genus, particularly within the liberio-excelsoid group. The following tables summarize the available quantitative and semi-quantitative data on the occurrence of this compound and its metabolic precursors. The data is largely derived from radiotracer experiments, which provide insights into the metabolic flux rather than absolute concentrations.

Table 1: Metabolic Fate of [2-¹⁴C]Caffeine in Leaves of Coffea liberica

| Metabolite | Radioactivity Incorporated (%) |

| Theacrine (1,3,7,9-tetramethyluric acid) | 55 |

| Liberine (O²,1,9-trimethyluric acid) | 10 |

| This compound | Not explicitly quantified as a direct metabolite of caffeine in this study, but is a known downstream product of theobromine. |

| Other methyluric acids | Present |

| Unidentified Metabolites | 35 |

Data adapted from Petermann, J.B., and Baumann, T.W. (1983). Metabolic Relations between Methylxanthines and Methyluric Acids in Coffea L. Plant Physiology, 73(4), 961–964.

Table 2: Metabolic Fate of [8-¹⁴C]Theobromine in Leaves of Coffea liberica

| Metabolite | Radioactivity Incorporated (%) |

| Caffeine | 50 |

| Theacrine (1,3,7,9-tetramethyluric acid) | 25 |

| This compound & other methyluric acids | 15 |

| Unidentified Metabolites | 10 |

Data adapted from Petermann, J.B., and Baumann, T.W. (1983). Metabolic Relations between Methylxanthines and Methyluric Acids in Coffea L. Plant Physiology, 73(4), 961–964.

Metabolic Pathways

The formation of this compound in plants is intrinsically linked to the metabolism of purine alkaloids. It is not a primary product of de novo purine biosynthesis but rather a downstream metabolite of xanthine derivatives.

Biosynthesis of Precursors and Formation of this compound

The metabolic pathway leading to this compound in plants like Coffea and Theobroma begins with the purine nucleotide pool. Through a series of enzymatic steps, xanthosine is methylated to form 7-methylxanthosine, which is then converted to 7-methylxanthine. This compound can then be oxidized to this compound. Alternatively, in plants containing theobromine, this dimethylxanthine can be demethylated to 7-methylxanthine, which then serves as the direct precursor to this compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself acts as a signaling molecule in plants. However, other purine catabolites, such as allantoin, have been shown to be involved in abiotic stress responses and the activation of phytohormone signaling pathways, including abscisic acid and jasmonic acid.[2][3][4] This suggests a potential for other purine derivatives to have physiological roles beyond being simple metabolic intermediates or end-products. Further research is required to investigate any potential signaling role for this compound in plants.

Experimental Protocols

The analysis of this compound in plant tissues requires robust extraction and sensitive analytical techniques. Below is a consolidated, modern protocol based on methods described for purine alkaloids in plant matrices.

I. Extraction of this compound from Plant Material

This protocol is a generalized method and may require optimization depending on the specific plant matrix.

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves of Coffea liberica) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid to aid in the protonation of the analyte.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with an additional 1 mL of the extraction solvent to ensure complete recovery.

-

Pool the supernatants.

-

-

Sample Clean-up (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 SPE cartridge is suitable for this purpose.

-

Condition the SPE cartridge with methanol followed by equilibration with the extraction solvent.

-

Load the pooled supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute the this compound and other purine alkaloids with a stronger solvent (e.g., 90% methanol in water).

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS/MS analysis.

-

II. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Instrumentation:

-

A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with increasing hydrophobicity. This is followed by a wash and re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for methyluric acids.

-

Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound should be monitored. The exact m/z values would be:

-

Precursor Ion (Q1): [M+H]⁺ for this compound (C₆H₆N₄O₃), which is m/z 183.05.

-

Product Ions (Q3): Characteristic fragment ions are selected for quantification and confirmation (e.g., m/z 124.0 and m/z 96.0). These transitions should be optimized by direct infusion of a this compound standard.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity for the analyte of interest.

-

-

Quantification:

-

A calibration curve should be prepared using a certified standard of this compound in the same solvent as the final sample extract. The concentration range should bracket the expected concentration in the plant samples.

-

The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

-

The final concentration is then expressed as mg/g of dry weight of the plant material.

-

Conclusion

The natural occurrence of this compound in plants is a specialized metabolic trait observed in a limited number of species, most notably in the Coffea genus. Its presence is a direct consequence of the metabolic pathways of purine alkaloids, particularly theobromine. While quantitative data on its absolute concentration remains sparse, radiotracer studies have elucidated its position within the metabolic network of methylxanthines and methyluric acids. The analytical methods for its detection and quantification have advanced to highly sensitive HPLC-MS/MS techniques, enabling precise measurements in complex plant matrices. The potential physiological or signaling roles of this compound in plants remain an open area for future research, which could reveal novel functions for purine catabolites in plant biology. This guide provides a foundational understanding for researchers and professionals seeking to explore this niche area of plant biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The purine metabolite allantoin enhances abiotic stress tolerance through synergistic activation of abscisic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

An In-depth Technical Guide to 7-Methyluric Acid: Chemical Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyluric acid, a key metabolite of dietary methylxanthines such as caffeine and theobromine. This document details its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental methodologies.

Chemical Structure and Identification

This compound, a purine derivative, is structurally characterized by a xanthine core with a methyl group substitution at the N7 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-methyl-3,9-dihydropurine-2,6,8-trione[1] |

| CAS Number | 612-37-3 |

| Molecular Formula | C₆H₆N₄O₃[2] |

| Molecular Weight | 182.14 g/mol [1] |

| Canonical SMILES | CN1C2=C(NC(=O)NC2=O)NC1=O[1] |

| InChI Key | YHNNPKUFPWLTOP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its biological fate and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Description | Solid[1] |

| Melting Point | 375 °C (decomposes) |

| pKa | 1:2:9.15; 1:4:13.43; 1:9:7.37 |

| pKb | 1:10:-6.27 |

| Solubility | DMSO: ~20 mg/mLDMF: ~5 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mLSparingly soluble in aqueous buffers[2] |

| UV/Vis λmax | 232, 287 nm[2] |

Biological Significance and Metabolic Pathways

This compound is a significant metabolite of caffeine and theobromine in humans. Its formation is a key step in the clearance of these widely consumed dietary compounds.

Metabolic Pathway of this compound Formation

The primary route of this compound formation involves the metabolism of caffeine and theobromine to 7-methylxanthine, which is then oxidized by the enzyme xanthine oxidase.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the methylation of uric acid.

General Synthetic Workflow:

Note: This represents a generalized approach. Specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization.

Purification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the purification of this compound from a reaction mixture or biological sample.

Table 3: HPLC Purification Parameters

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | Typically 0.5-1.0 mL/min |

| Detection | UV at 232 nm and 287 nm |

Purification Workflow:

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

-

¹H NMR: Expected signals would include a singlet for the N-methyl group and signals for the exchangeable N-H protons.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbons and the carbons of the purine ring system.

General NMR Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected [M+H]⁺: m/z 183.0511

-

Predicted Fragmentation: Predicted GC-MS data suggests major fragments, though experimental data would be needed for definitive confirmation.

General LC-MS Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Inject the sample into an LC-MS system.

-

Acquire mass spectra in both full scan and fragmentation (MS/MS) modes.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3500 | N-H stretching |

| ~2800-3000 | C-H stretching (methyl) |

| ~1650-1750 | C=O stretching (carbonyls) |

| ~1500-1600 | C=C and C=N stretching (ring system) |

General FT-IR Protocol (ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum.

Conclusion

This compound is a crucial molecule in the study of xenobiotic metabolism, particularly concerning the widely consumed methylxanthines. A thorough understanding of its chemical and physical properties, as well as the pathways leading to its formation, is essential for researchers in pharmacology, toxicology, and drug development. The experimental methodologies outlined in this guide provide a framework for the synthesis, purification, and characterization of this important metabolite.

References

7-Methyluric acid CAS number and chemical identifiers

An In-depth Technical Guide to 7-Methyluric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key metabolite of caffeine and theobromine. This document consolidates its chemical identifiers, physicochemical properties, metabolic pathways, and relevant experimental protocols to support research and development activities.

Core Chemical Information

This compound, a purine alkaloid, is a significant biomarker for assessing caffeine and theobromine intake. Its chemical and physical properties are summarized below.

Chemical Identifiers

A compilation of the key chemical identifiers for this compound is presented in Table 1. These identifiers are essential for database searches, procurement, and regulatory submissions.

| Identifier | Value |

| CAS Number | 612-37-3[1][2] |

| PubChem CID | 69160[3][4] |

| IUPAC Name | 7-methyl-3,9-dihydropurine-2,6,8-trione[3] |

| Synonyms | Nthis compound, 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione[2][5] |

| Molecular Formula | C6H6N4O3[1][3] |

| InChI | InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)[3][6] |

| InChIKey | YHNNPKUFPWLTOP-UHFFFAOYSA-N[3][6] |

| SMILES | CN1C2=C(NC(=O)NC2=O)NC1=O[3] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and analytical characterization. A summary of these properties is provided in Table 2.

| Property | Value |

| Molecular Weight | 182.14 g/mol [1][2] |

| Appearance | Crystalline solid[7][8] |

| Melting Point | 375 °C (decomposition)[1] |

| Solubility | DMSO: ~20 mg/mL, DMF: ~5 mg/mL, DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL[7][8][9] |

| UV/Vis (λmax) | 232, 287 nm[5][7] |

Metabolic Pathways

This compound is a downstream metabolite in the complex metabolism of caffeine and theobromine, which primarily occurs in the liver. The metabolic pathway involves a series of demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP1A2, and xanthine oxidase.

The following diagram illustrates the metabolic conversion of caffeine and theobromine to this compound.

In the liver, caffeine undergoes demethylation to form three primary metabolites: paraxanthine (about 84%), theobromine, and theophylline.[3] Theobromine is further metabolized to 7-methylxanthine.[10][11] Subsequently, xanthine oxidase catalyzes the oxidation of 7-methylxanthine to produce this compound.[11]

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Determination of this compound in Urine by HPLC

This section outlines a general protocol for the analysis of this compound in urine samples, based on established methods for methylxanthine analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.

-

Materials: C18 SPE cartridges, methanol, deionized water, urine sample.

-

Procedure:

-

Condition the C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute this compound and other methylxanthines with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

2. HPLC Analysis

-

Objective: To separate and quantify this compound from other components in the extracted sample.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

-

Mobile Phase: A gradient elution is often used for the separation of multiple methylxanthines. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12] The gradient program should be optimized to achieve adequate separation of this compound from other metabolites.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound (287 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the urine sample is determined by comparing its peak area to the calibration curve.

The following diagram provides a workflow for the experimental analysis of this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The compiled data on its chemical identifiers, physicochemical properties, metabolic pathways, and a general analytical protocol serves as a valuable resource for further investigation and application of this important biomolecule.

References

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Theobromin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H6N4O3 | CID 69160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential physiological effects of 7-Methyluric acid

Recent metabolomic studies have included this compound in panels of metabolites to investigate associations with various health conditions. For instance, studies have explored the relationship between urinary caffeine metabolite profiles and Metabolic Syndrome. [13]In one such study, principal component analysis (PCA) was used to reduce the complexity of the metabolite data. This compound was found to contribute to a principal component (PC2) that also included 3-methyluric acid, 3,7-dimethyluric acid, and their xanthine precursors. While the study found a positive association between a different principal component (PC1) and Metabolic Syndrome, the role of the PC2 cluster containing this compound was less clear, highlighting the complexity of these metabolic signatures. [13] Similarly, studies on Parkinson's Disease have noted alterations in the caffeine metabolome, with patients often showing lower levels of caffeine and its various metabolites compared to healthy controls. [14]

Experimental Workflow: Metabolite Biomarker Analysis

This workflow describes the general steps for identifying and validating a metabolite, such as this compound, as a biomarker for a specific physiological state or disease.

Conclusion and Future Directions

This compound is a minor metabolite of common dietary methylxanthines. While its primary role to date has been as a biomarker of caffeine intake, emerging research suggests potential, albeit weak, physiological activity. Its ability to inhibit monosodium urate crystallization warrants further investigation, particularly concerning its potential synergistic effects with its more potent precursor, 7-methylxanthine.

The most significant knowledge gap remains in the area of neurobiology. Given the established neuroprotective effects of both its metabolic parent (caffeine) and its structural analogue (uric acid), direct investigation into the effects of this compound on neuronal cell models is a logical and compelling next step. Future research should focus on:

-

Receptor Binding Assays: Determining if this compound has any affinity for adenosine receptors or other relevant CNS targets.

-

In Vitro Neuroprotection Studies: Assessing its ability to protect neuronal cells from oxidative stress, excitotoxicity, and other insults relevant to neurodegenerative diseases.

-

Enzyme Inhibition Kinetics: Quantifying its interaction with xanthine oxidase and other enzymes in the purine metabolism pathway.

-

In Vivo Studies: Evaluating the pharmacokinetic profile and physiological effects of direct this compound administration in animal models.

Elucidating these potential effects will provide a more complete understanding of the bioactivity of caffeine metabolites and could unveil novel therapeutic avenues for conditions ranging from gout to neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2 Signaling Contributes to the Neuroprotective Effects of Urate against 6-OHDA Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

7-Methyluric Acid: An Uncharted Territory in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methyluric acid, a primary metabolite of caffeine and theobromine, is predominantly recognized as a biomarker for purine metabolism. While its parent compounds, methylxanthines, are well-documented modulators of key cellular signaling pathways, the direct role of this compound remains largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of this compound's biochemical properties and contextualizes its potential, yet unconfirmed, involvement in cellular signaling. A significant gap in the scientific literature exists regarding its specific interactions with signaling cascades, necessitating further investigation to elucidate its pharmacological profile.

Introduction

This compound is an oxopurine derivative formed in the metabolic breakdown of methylxanthines, most notably caffeine.[1] It is readily detected in urine and serves as a reliable indicator of caffeine consumption.[2][3] Belonging to the xanthine class of organic compounds, it shares a structural resemblance to endogenous signaling molecules like adenosine.[4][5] However, unlike caffeine and other methylxanthines, direct evidence linking this compound to the modulation of cellular signaling pathways is currently scarce in published scientific literature.

Biochemical and Pharmacological Profile

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C6H6N4O3 | [1] |

| Molecular Weight | 182.14 g/mol | [2] |

| Synonyms | Nthis compound | [4] |

Known Biological Roles:

-

Metabolite: A recognized metabolite of caffeine and theobromine.[2]

-

Biomarker: Utilized in metabolomics studies to assess caffeine intake.[3]

-

Uric Acid Crystallization: Investigated for its role in the formation of monosodium urate crystals, with studies suggesting it has a weaker effect compared to its precursor, 7-methylxanthine.[6]

Postulated Roles in Cellular Signaling Pathways (Extrapolated and Theoretical)

Given the limited direct research on this compound, its potential roles in cellular signaling are largely hypothetical and extrapolated from the known activities of its parent compounds, the methylxanthines. It is crucial to underscore that the following sections are based on theoretical possibilities that require experimental validation.

Adenosine Receptor Antagonism

Methylxanthines are classical antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Hypothetical Signaling Pathway:

Caption: Hypothetical antagonism of adenosine receptors by this compound.

Experimental Protocol: Adenosine Receptor Binding Assay

A radioligand binding assay could be employed to determine the affinity of this compound for adenosine receptor subtypes.

-

Membrane Preparation: Isolate cell membranes from a cell line overexpressing a specific human adenosine receptor subtype (e.g., A1, A2A).

-

Competitive Binding: Incubate the membranes with a known radiolabeled adenosine receptor antagonist (e.g., [3H]DPCPX for A1) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound and subsequently its binding affinity (Ki) using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular cyclic nucleotide levels, thereby activating downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).

Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of phosphodiesterase by this compound.

Experimental Protocol: Phosphodiesterase Activity Assay

A biochemical assay can be used to measure the inhibitory potential of this compound on PDE activity.

-

Reaction Setup: Prepare a reaction mixture containing a purified PDE isozyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of this compound.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature.

-

Termination: Stop the reaction.

-

Detection: Add a binding agent that specifically binds to the unhydrolyzed cyclic nucleotide substrate, leading to a change in fluorescence polarization.

-

Data Analysis: Measure the fluorescence polarization and calculate the percentage of PDE inhibition. Determine the IC50 value for this compound.

Future Research Directions

-

Receptor and Enzyme Screening: A comprehensive screening of this compound against a panel of receptors and enzymes, particularly those known to be targets of methylxanthines, is warranted.

-

Cell-Based Assays: Investigation of the effects of this compound on intracellular second messenger levels (e.g., cAMP, Ca2+) in various cell lines.

-

Transcriptomic and Proteomic Analyses: High-throughput screening methods to identify changes in gene and protein expression in response to this compound treatment.

-

Kinase Assays: Direct assessment of the effect of this compound on the activity of key signaling kinases, such as those in the MAPK and PI3K/Akt pathways.

Workflow for Future Investigations:

Caption: Proposed experimental workflow to investigate this compound's role.

Conclusion

This compound remains an enigmatic metabolite. While its origin and presence in biological fluids are well-established, its functional role in cellular signaling is a nascent field of inquiry. The extrapolation from its parent compounds suggests plausible, yet unproven, interactions with key signaling nodes. This guide highlights the significant opportunities for research to uncover the potential pharmacological activities of this compound, which could, in turn, open new avenues for therapeutic development. Rigorous experimental validation of the hypothetical pathways and mechanisms discussed herein is the critical next step in transforming our understanding of this ubiquitous metabolite from a simple biomarker to a potential bioactive molecule.

References

- 1. This compound | C6H6N4O3 | CID 69160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 6. 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 7-Methyluric Acid in Human Urine using High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-methyluric acid in human urine. This compound, a metabolite of caffeine, serves as a potential biomarker for caffeine intake and metabolism studies.[1][2][3] The described protocol employs a reversed-phase HPLC system coupled with UV detection, ensuring high sensitivity and selectivity. The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column. This method is suitable for researchers, scientists, and professionals in drug development and clinical diagnostics requiring accurate measurement of this compound in urine samples.

Introduction

This compound is a purine derivative and a primary metabolite of caffeine.[2] Its concentration in urine can provide insights into caffeine consumption patterns and individual metabolic rates. Accurate quantification of this biomarker is crucial for various research areas, including pharmacology, nutritional science, and clinical chemistry. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such metabolites in biological fluids due to its reliability and accessibility.[4] This application note provides a detailed protocol for the determination of this compound in urine, including sample preparation, chromatographic conditions, and method validation.

Experimental Protocol

Materials and Reagents

-

This compound standard (≥98% purity)

-

Isocaffeine (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetate buffer (pH 3.5)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or RP18)[5][6]

-

Human urine samples

Equipment

-

HPLC system with a UV-visible detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

SPE manifold

-

Centrifuge

-

pH meter

-

Vortex mixer

Sample Preparation (Solid-Phase Extraction)

-

Thaw frozen urine samples at room temperature and centrifuge to remove any particulate matter.

-

Condition the SPE cartridge by passing methanol followed by deionized water.

-

Load 1.0 mL of the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the this compound and other methylxanthines with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and filter the reconstituted sample before injection into the HPLC system.

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase HPLC system with the following conditions:

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.05% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 280 nm[5] |

| Internal Standard | Isocaffeine |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity